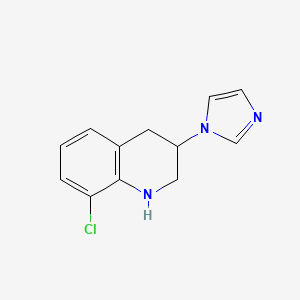

8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline

Description

8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline (hereafter referred to as 8-Cl-Im-THQ) is a tetrahydroquinoline derivative characterized by a chlorine substituent at the 8-position and a 1H-imidazole moiety at the 3-position of the quinoline core. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and antimicrobials due to imidazole’s bioisosteric properties and chlorine’s electron-withdrawing effects .

The synthesis of 8-Cl-Im-THQ involves reductive amination and functional group coupling strategies. For example, intermediates such as anilines (e.g., compound 20 or 24) are reduced using agents like LiAlH4 in tetrahydrofuran (THF) to yield tetrahydroquinoline precursors (e.g., 32, 33) . Subsequent coupling with heterocyclic thioimidates (e.g., 2-thiophene thioimidate) introduces the imidazole group. Alternatively, borane-mediated reductions of amides (e.g., 15, 19, 37, 38) offer milder conditions for functional group compatibility .

Properties

Molecular Formula |

C12H12ClN3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

8-chloro-3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H12ClN3/c13-11-3-1-2-9-6-10(7-15-12(9)11)16-5-4-14-8-16/h1-5,8,10,15H,6-7H2 |

InChI Key |

QCNPJPPXYNWKAW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC2=C1C=CC=C2Cl)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the quinoline core.

Imidazole Introduction: The imidazole ring is introduced through nucleophilic substitution reactions, often using imidazole or its derivatives under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the chlorination and nucleophilic substitution reactions.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance its efficacy against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| HT-29 | 12.5 | Cell cycle arrest |

| A2780 (Ovarian) | 10.8 | DNA damage response |

Antimicrobial Properties

8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline has shown promising activity against various bacterial strains. Its imidazole component is known for enhancing antimicrobial efficacy by disrupting bacterial cell wall integrity. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Neurological Applications

The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that tetrahydroquinoline derivatives can enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown .

Antitubercular Activity

Recent studies have explored the use of tetrahydroquinoline derivatives as inhibitors of Mycobacterium tuberculosis. The compound's ability to inhibit the InhA enzyme provides a pathway for developing new antitubercular agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that introducing an imidazole group significantly increased cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Activity Assessment

In a comparative analysis of various tetrahydroquinoline derivatives, it was found that those with halogen substitutions exhibited superior antimicrobial properties. The study concluded that these modifications could lead to the development of more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline involves:

Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways related to DNA synthesis, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

A. 3-Thiophene Derivatives (e.g., Compounds 34, 35)

- Structure : Replace the imidazole group with a thiophene ring.

- Synthesis: Achieved via coupling of tetrahydroquinoline precursors (e.g., 32) with 2-thiophene thioimidate.

- Key Differences :

B. Cyclic Side-Chain Derivatives (e.g., Compounds 58–60)

- Structure: Feature piperidinone or morpholinone side chains instead of imidazole.

- Synthesis : Reductive amination of ketones (e.g., 55–57 ) with intermediate 54 .

- Key Differences: Lower yields (<30%) due to sluggish reactions with piperidinone derivatives, contrasting with 8-Cl-Im-THQ’s higher efficiency in coupling steps . Cyclic side chains may enhance metabolic stability but reduce synthetic accessibility.

Biological Activity

8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C₁₃H₁₃ClN₄. It has a molecular weight of approximately 256.73 g/mol. The presence of the imidazole group and the tetrahydroquinoline structure contributes to its biological activity.

Biological Activity

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.054 | Induces apoptosis and cell cycle arrest |

| HeLa (Cervical) | 0.048 | Inhibits tubulin polymerization |

| MCF-7 (Breast) | 0.040 | Activates caspase pathways |

The compound's mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the imidazole and tetrahydroquinoline rings in modulating biological activity. Modifications in these regions can enhance potency and selectivity against specific cancer types or pathogens.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model bearing human tumor xenografts. The treatment group exhibited a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues. The study concluded that this compound could be a viable candidate for further clinical development .

Q & A

Q. What are the established synthetic routes for 8-chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline?

The compound can be synthesized via condensation reactions involving chloro-substituted quinoline precursors and imidazole derivatives. For example, 2-chloro-3-formylquinoline intermediates (common in tetrahydroquinoline synthesis) can react with imidazole under basic conditions to form the imidazole-substituted tetrahydroquinoline core. This approach is analogous to methods used for synthesizing 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives via Vilsmeier–Haack–Arnold reactions followed by condensation with o-phenylenediamine . Solvent choice (e.g., methanol or DMF) and temperature control (60–80°C) are critical for optimizing yields.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Multimodal spectral characterization is essential:

- 1H/13C NMR : To verify the tetrahydroquinoline backbone (e.g., δ ~1.5–2.5 ppm for methylene protons) and imidazole substituents (aromatic protons at δ ~7.0–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching in imidazole) and ~750 cm⁻¹ (C-Cl stretching) confirm functional groups .

- Mass Spectrometry : High-resolution MS can validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Antimicrobial activity can be assessed using:

- Minimum Inhibitory Concentration (MIC) assays against bacterial (e.g., S. aureus, E. coli) and fungal (C. albicans) strains, following protocols similar to those for isoxazolo-annelated carbazoles .

- Time-kill kinetics to evaluate bactericidal/fungicidal efficacy.

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors . For example, using bulky directing groups (e.g., methyl or nitro substituents) on the quinoline ring can direct imidazole attachment to the 3-position. Reaction conditions (e.g., Lewis acids like TiCl₄) may also enhance selectivity, as seen in amidine formation reactions . Computational tools (DFT calculations) can predict favorable substitution sites by analyzing charge distribution and transition-state energies .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Contradictions often arise from substituent-dependent effects or assay variability. For example:

- Chlorine position : 8-chloro derivatives may exhibit stronger antibacterial activity than 2-chloro analogs due to enhanced lipophilicity .

- Imidazole modifications : N-methylation of imidazole can reduce cytotoxicity but may alter target binding . Standardized protocols (e.g., CLSI guidelines) and dose-response curve normalization are recommended for cross-study comparisons.

Q. How can crystallization challenges for X-ray diffraction analysis be overcome?

Co-crystallization with stabilizing agents (e.g., trifluoroacetic acid) or slow vapor diffusion in polar solvents (ethanol/water mixtures) can improve crystal quality. For structurally similar compounds, lattice parameters from analogous tetrahydroquinoline derivatives (e.g., 1,3,3-trimethyl variants) provide reference metrics for refining crystallization conditions .

Q. What computational methods elucidate the compound’s mechanism of action?

- Molecular docking : To predict binding affinity for targets like acetylcholinesterase (AChE) or bacterial topoisomerases, using software like AutoDock Vina and PDB structures (e.g., 4EY7 for AChE) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) can reduce side reactions in hydrogenation steps .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation) .

Q. What analytical techniques quantify trace impurities in the final product?

- HPLC-MS/MS : With C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., unreacted chloro intermediates) .

- GC headspace analysis : Identifies volatile impurities (e.g., residual solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.